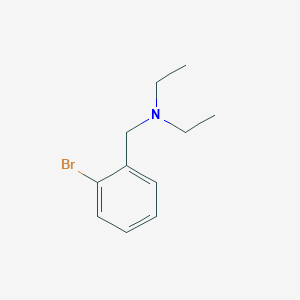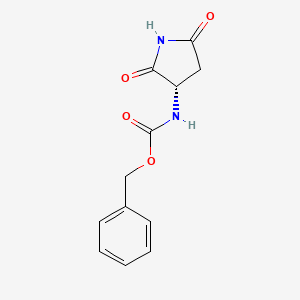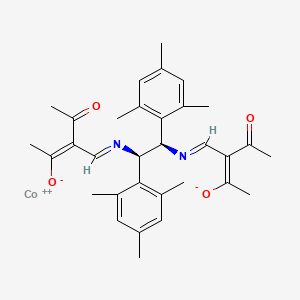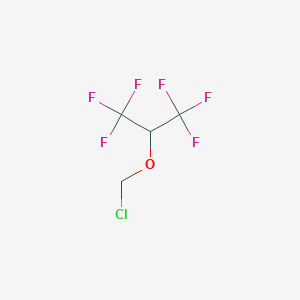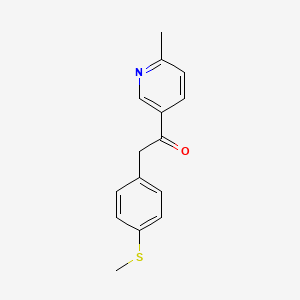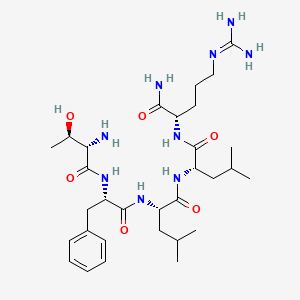![molecular formula C7H8N2O B1354080 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde CAS No. 623564-46-5](/img/structure/B1354080.png)
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
Übersicht
Beschreibung
“5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” is a chemical compound . It is also known as "4H-Pyrrolo [1,2-B] pyrazole -2-carboxylic acid, 5,6-dihydro -, Potassium Salt" .
Molecular Structure Analysis
The molecular structure of “5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” is represented by the Inchi Code:1S/C7H8N2O2/c10-7 (11)6-4-5-2-1-3-9 (5)8-6/h4H,1-3H2, (H,10,11) . This indicates that the compound has a molecular weight of 152.15 . Physical And Chemical Properties Analysis
The compound “5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde” has a molecular weight of 152.15 . It is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Large-Scale Synthesis Applications
- 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde has been utilized in the large-scale synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems. This process involves the selective hydrolysis of isomeric mixtures and has proven to be highly efficient for large-scale separation, highlighting its industrial application in complex chemical synthesis (Nikitenko et al., 2006).
Synthesis of Fused Heterocycles
- The compound serves as a synthon in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These derivatives are obtained through oxidation processes and intramolecular 1,3-dipolar cycloaddition, showcasing the compound's role in creating complex heterocyclic structures (El-Nabi, 2004).
Application in Chalcone and Dipyrazolopyridine Synthesis
- 5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is used in preparing chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines. This indicates its versatility in synthesizing diverse organic compounds, particularly in medicinal chemistry (Quiroga et al., 2010).
Synthesis of Pyrazolo-Annelated Heterocyclic Compounds
- It is a key component in the synthesis of pyrazolo-annelated heterocyclic compounds like pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]-pyrido[2,3-d]pyrimidines. This showcases its role in the creation of complex organic molecules, potentially useful in pharmaceutical applications (Jachak et al., 2007).
In Synthesis of Ferrocenyl Pyrazoles
- The compound reacts with ferrocenyl-4,5-dihydropyrazoles to yield ferrocenyl pyrazoles. This demonstrates its use in synthesizing compounds that combine organometallic and heterocyclic chemistries, potentially leading to applications in materials science or catalysis (López et al., 2004).
Synthesis of Pyrrolo[2,1-b]thiazoles
- In the synthesis of pyrrolo[2,1-b]thiazoles, this compound has been instrumental. Its applications further extend to studying rotational isomerism of related compounds, indicating its utility in stereochemical research (Brindley et al., 1986).
Novel Synthesis Methods
- Recent studies have demonstrated novel methods to synthesize heterocyclic assemblies using this compound, emphasizing its role in developing innovative synthetic techniques (Martynovskaya et al., 2022).
Antioxidant and Antihyperglycemic Agents
- It has been used in synthesizing coumarin derivatives with pyrazole and indenone rings, showing potential as potent antioxidant and antihyperglycemic agents. This indicates its significance in medicinal chemistry and drug development (Kenchappa et al., 2017).
Synthesis of Pyrazolo Naphthyridines
- The compound is involved in the synthesis of pyrazolo naphthyridines, which have been studied for their fluorescence properties. This suggests its potential application in materials science, particularly in the development of fluorescent materials (Patil et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-7-2-1-3-9(7)8-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZLJDDSFCFBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461145 | |
| Record name | 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
CAS RN |
623564-46-5 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623564-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


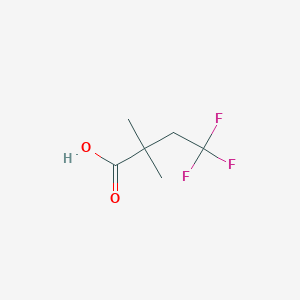
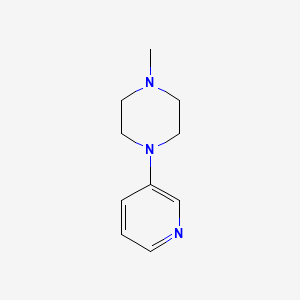
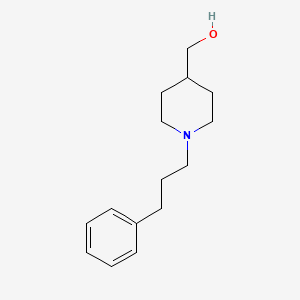
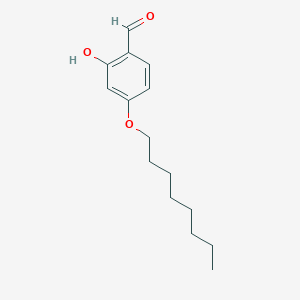
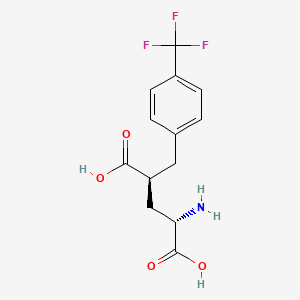
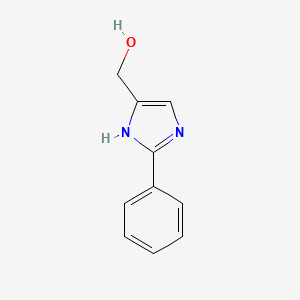
![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)
